8-Bromo-4-chloro-6-methylquinoline
Overview
Description
8-Bromo-4-chloro-6-methylquinoline is a halogenated heterocycle . It is a solid compound with the molecular formula C10H7BrClN . The CAS number for this compound is 1156602-22-0 .
Molecular Structure Analysis
The molecular structure of 8-Bromo-4-chloro-6-methylquinoline consists of a quinoline core with bromine, chlorine, and methyl substituents. The average mass of the molecule is 256.526 Da and the monoisotopic mass is 254.945038 Da .Physical And Chemical Properties Analysis
8-Bromo-4-chloro-6-methylquinoline is a solid compound . Its molecular formula is C10H7BrClN, and it has an average mass of 256.526 Da and a monoisotopic mass of 254.945038 Da .Scientific Research Applications
Synthesis and Chemical Reactions : This compound is utilized in various synthesis processes. For instance, it serves as a starting material in the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, a process involving condensation and cyclization reactions (Wlodarczyk et al., 2011). Additionally, it is used in the preparation of quinoline derivatives, demonstrating its utility in forming structurally novel compounds (Murugavel et al., 2018).
Optoelectronic and Charge Transport Properties : The derivatives of 8-Bromo-4-chloro-6-methylquinoline have been studied for their optoelectronic properties, suggesting potential applications in electronic and photonic devices. For example, studies on hydroquinoline derivatives reveal insights into their structural, electronic, optical, and charge transport properties (Irfan et al., 2020).
Biological and Medicinal Applications : While avoiding specifics on drug use and dosage, it's notable that some derivatives of this compound have been evaluated for their antibacterial properties, demonstrating its potential in pharmaceutical applications (Ouerghi et al., 2021).
Material Science and Corrosion Inhibition : In material science, particularly in the context of corrosion inhibition, derivatives of 8-Bromo-4-chloro-6-methylquinoline have been synthesized and assessed for their effectiveness in protecting metals against corrosion (Rbaa et al., 2018).
Safety And Hazards
Future Directions
While specific future directions for 8-Bromo-4-chloro-6-methylquinoline are not available, quinoline derivatives are a focus of ongoing research due to their wide range of biological activities. Efforts are being made to synthesize new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
8-bromo-4-chloro-6-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLLMICSEAATSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656130 | |
Record name | 8-Bromo-4-chloro-6-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-chloro-6-methylquinoline | |
CAS RN |
1156602-22-0 | |
Record name | 8-Bromo-4-chloro-6-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1156602-22-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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